2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL
Description
2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL is a bicyclic compound featuring a bicyclo[2.2.1]heptane scaffold substituted with a hydroxyl group at position 2 and a 2-amino-1,3-thiazol-5-yl moiety. This structure combines the rigidity of the norbornane-like bicyclic system with the bioactivity-associated thiazole ring, making it a candidate for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H14N2OS/c11-9-12-5-8(14-9)10(13)4-6-1-2-7(10)3-6/h5-7,13H,1-4H2,(H2,11,12) |
InChI Key |
KLFKMGFDJVRLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C3=CN=C(S3)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol typically involves the formation of the thiazole ring followed by the introduction of the norbornane moiety. One common method involves the condensation of 2-aminothiazole with a suitable norbornane derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. The norbornane framework provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| 2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL (Target) | Not Provided | C₁₀H₁₃N₂OS | Hydroxyl, 2-amino-thiazole | ~227.29 g/mol |
| 5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | 1342703-40-5 | C₁₀H₁₂N₂O₃ | Carboxylic acid, oxadiazole | 208.21 g/mol |
| 2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid | 1342385-09-4 | C₁₀H₁₂N₂O₂S | Carboxylic acid, azabicyclo, thiazole | 224.28 g/mol |
| 2-{bicyclo[2.2.1]heptan-2-ylmethyl}-1,3-benzoxazol-5-amine | Not Provided | ~C₁₅H₁₇N₂O | Benzoxazole, amine, bicycloheptane-methyl | ~247.31 g/mol |
Key Observations:
Functional Group Diversity: The target compound contains a hydroxyl group and an amino-thiazole ring, which may enhance hydrogen-bonding capacity and interaction with biological targets. 5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid () replaces the thiazole with an oxadiazole and introduces a carboxylic acid, likely improving solubility and metal-binding properties . 2-{bicyclo...benzoxazol-5-amine () substitutes thiazole with benzoxazole and adds a methyl-linked bicyclo group, which could enhance aromatic stacking interactions .
Carboxylic acid-containing analogs () are likely synthesized via cyclization or coupling reactions, contrasting with the target’s hydroxyl-thiazole system.
Potential Applications: The target compound’s amino-thiazole moiety is associated with antimicrobial or kinase-inhibitory activity in related molecules. Oxadiazole and benzoxazole derivatives () are frequently used in drug discovery for their metabolic stability and receptor-binding capabilities . Carboxylic acid derivatives () may serve as intermediates for metal-organic frameworks or prodrugs .
Biological Activity
2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL is a compound of interest due to its potential biological activities, particularly in the context of metabolic diseases and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₃N₂OS |
| Molecular Weight | 173.26 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 13637184 |
| Appearance | White to off-white powder |
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Recent studies have highlighted the role of 11β-HSD1 in metabolic syndromes (MetS). Inhibition of this enzyme can lead to beneficial effects in managing conditions such as obesity and diabetes. The compound has shown promising results in inhibiting 11β-HSD1 activity, which is crucial for regulating cortisol levels in the body.
- Research Findings :
- A study demonstrated that derivatives of thiazole compounds, including those similar to our compound of interest, exhibited significant inhibition of 11β-HSD1 with IC50 values indicating high potency against this target enzyme .
- The most active compounds in the series showed inhibition rates comparable to established inhibitors like carbenoxolone .
Anti-Cancer Properties
The compound's structural features suggest it may possess anti-cancer properties through mechanisms involving epigenetic modulation and inhibition of cyclin-dependent kinases (CDKs).
- Mechanism of Action :
Case Study: Metabolic Syndrome Management
A clinical study focused on the effects of thiazole derivatives on metabolic syndrome parameters demonstrated that selective inhibition of 11β-HSD1 resulted in improved insulin sensitivity and reduced fat mass in animal models . This suggests that compounds like this compound could be valuable in therapeutic strategies for MetS.
Case Study: Cancer Treatment
In vitro studies have shown that thiazole-based compounds can inhibit the proliferation of cancer cells by targeting CDK pathways. The ability to selectively inhibit these pathways while reactivating tumor suppressor genes presents a dual-action mechanism that could enhance therapeutic efficacy against various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
